3,3'-Bithiophene

概述

描述

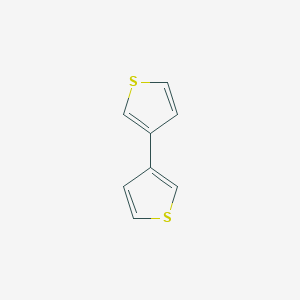

3,3’-Bithiophene: is an organic compound consisting of two thiophene rings connected at the 3-position of each ring. Thiophene is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. The molecular formula of 3,3’-Bithiophene is C₈H₆S₂, and it has a molecular weight of 166.26 g/mol

准备方法

Synthetic Routes and Reaction Conditions: 3,3’-Bithiophene can be synthesized through several methods. One common method involves the coupling of 3-bromothiophene with a suitable reagent. For example, the reaction between 3,3’-dibromothiophene and sodium methylate/methanol in the presence of potassium iodide and copper oxide yields 3-bromo-4-methoxythiophene, which can then be transformed into 3,3’-Bithiophene using palladium acetate as a catalyst and agarose as a ligand .

Industrial Production Methods: In industrial settings, 3,3’-Bithiophene can be produced using oxidative molecular layer deposition (oMLD) methods. This innovative approach allows for the precise fabrication of conjugated microporous polymer membranes utilizing 3,3’-Bithiophene monomers. The oMLD method enables the direct fabrication of thin films on various substrates, allowing for precise control over membrane structure and separation performance .

化学反应分析

Types of Reactions: 3,3’-Bithiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Organic Electronics

3,3'-Bithiophene is extensively used in organic electronics due to its semiconducting properties. It serves as a fundamental building block for various devices:

- Organic Field-Effect Transistors (OFETs) : Utilized in the fabrication of OFETs, which are crucial for flexible electronics.

- Organic Light-Emitting Diodes (OLEDs) : Acts as an emissive layer material, enhancing light emission efficiency.

- Organic Photovoltaics (OPVs) : Functions as an electron donor material in solar cells, improving energy conversion efficiency.

Polymer Synthesis

This compound is instrumental in synthesizing conjugated polymers. It can undergo polymerization to form low-bandgap polymers that exhibit desirable electronic properties:

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Dithienothiophenes | High charge mobility | Used in OFETs and OPVs |

| Polythiophenes | Good electrochemical stability | Sensors and photovoltaic devices |

Chemical Sensors

The compound's semiconducting nature allows it to be employed in chemical sensors. It can detect various gases and vapors due to its sensitivity to environmental changes.

Nanotechnology

Recent studies have highlighted the use of this compound in nanotechnology applications, particularly in the synthesis of carbon nanotubes:

- Carbon Nanotube Production : Acts as a sulfur-based promoter in the aerosol CVD method, enhancing yield and quality of single-walled carbon nanotubes (SWCNTs) .

Case Study 1: Synthesis of Cruciform Stilbenes

García-Rodríguez et al. (2020) investigated the synthesis of cruciform stilbenes from this compound derivatives. The study revealed significant photophysical properties that enhance device performance .

Case Study 2: Conductive Polymer Complexes

Research by Wang et al. (2003) demonstrated the template-guided synthesis of water-soluble chiral conducting polymer complexes using thiophene derivatives, emphasizing the role of this compound in enhancing conductivity .

作用机制

The mechanism of action of 3,3’-Bithiophene and its derivatives is primarily based on their electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronic devices, 3,3’-Bithiophene derivatives facilitate charge transport by providing a conjugated pathway for electron movement . In biological systems, these compounds can interact with cellular components, leading to antimicrobial or anticancer effects .

相似化合物的比较

2,2’-Bithiophene: Another isomer of bithiophene, where the thiophene rings are connected at the 2-position.

Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with extended conjugation.

Thieno[3,2-b]thiophene: A thiophene derivative with a different ring fusion pattern.

Uniqueness: 3,3’-Bithiophene is unique due to its specific connectivity at the 3-position, which imparts distinct electronic properties compared to its isomers. This connectivity allows for better tuning of electronic properties, making it highly suitable for applications in organic electronics and materials science .

生物活性

3,3'-Bithiophene is an organic compound with significant interest in biological research due to its diverse applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

This compound consists of two thiophene rings connected by a single bond. Its molecular formula is , and it has a unique electronic structure that allows for strong π-π stacking interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For example:

- Case Study : A study found that compounds derived from bithiophene structures showed significant antibacterial activity against various strains including Pseudomonas sp., Escherichia coli, and Streptococcus lactis. The compounds were compared to standard antibiotics like streptomycin and fusidic acid, showing superior efficacy in certain cases .

- Mechanism : The antimicrobial action is attributed to the ability of bithiophene derivatives to disrupt bacterial cell membranes and inhibit essential cellular processes.

Anticancer Properties

The anticancer potential of this compound has also been explored:

- Research Findings : Studies indicate that certain bithiophene derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets. For instance, N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide has been investigated for its ability to modulate enzyme activities linked to cancer progression.

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that these compounds can inhibit cell proliferation and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties:

- Experimental Evidence : A study demonstrated significant anti-inflammatory effects in RAW 264.7 macrophage cells, where bithiophene derivatives reduced nitrite production in lipopolysaccharide (LPS)-stimulated cells. This suggests potential therapeutic applications for inflammatory diseases .

- Mechanism of Action : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Summary of Biological Activities

| Biological Activity | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Bithiophene derivatives |

| Anticancer | Induces apoptosis in cancer cells | N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide |

| Anti-inflammatory | Reduces inflammation in macrophages | Various bithiophene derivatives |

属性

IUPAC Name |

3-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAQEGBHNXAHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185613 | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-56-3 | |

| Record name | 3,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,3'-bithiophene?

A1: The molecular formula of this compound is C8H6S2, and its molecular weight is 166.27 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't detail specific spectroscopic data for the unsubstituted this compound, they highlight the use of various techniques for characterization. These include:

- NMR Spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and provides information about the elemental composition. []

- X-ray Crystallography: Reveals the solid-state structure and packing arrangements of this compound derivatives. [, , , ]

Q3: What is unique about the structure of this compound compared to its isomer, 2,2'-bithiophene?

A3: While both isomers consist of two thiophene rings linked together, they differ in the position of the inter-ring bond. this compound exhibits a higher degree of flexibility compared to the more planar 2,2'-bithiophene. This structural difference affects their self-association behavior in solution and the gas phase. []

Q4: What makes this compound a suitable scaffold for chiral catalysts?

A4: The this compound framework can exist as stable atropisomers – stereoisomers arising from restricted rotation around a single bond. This inherent chirality makes it an attractive scaffold for designing chiral ligands and catalysts. [, , , , , ]

Q5: What types of chiral catalysts have been developed based on the this compound scaffold?

A5: Researchers have synthesized various chiral ligands and catalysts incorporating the this compound unit, including:

- Bis(oxazolines) (BOX): These ligands, coordinated with Cu(I), demonstrate enantioselectivity in cyclopropanation reactions. []

- Phosphine Oxides (BITIOPOs): These compounds, acting as Lewis bases, activate trichlorosilyl derivatives to serve as chiral Lewis acids in reactions like allylation and aldol reactions. [, , ]

- Phosphines (BITIOPs): These ligands, complexed with Ru(II) and Rh(I), catalyze asymmetric hydrogenations of various substrates with high enantiomeric excesses. [, , ]

Q6: How does the structure of the this compound-based catalyst influence its catalytic activity and selectivity?

A6: The steric and electronic properties of substituents on the this compound core significantly influence the catalyst's performance.

- Steric Effects: Bulky substituents can enhance enantioselectivity by creating a more defined chiral environment around the metal center. [, ]

- Electronic Effects: Electron-donating or -withdrawing substituents can tune the electron density at the metal center, affecting the catalyst's activity and selectivity. [, ]

Q7: How has computational chemistry been employed in the study of this compound and its derivatives?

A7: Computational studies have provided valuable insights into the properties and behavior of this compound-based compounds:

- Density Functional Theory (DFT) calculations: Used to determine the absolute configuration of diastereoisomers by analyzing Vibrational Circular Dichroism (VCD) spectra. []

- DFT calculations: Employed to understand the enantiomerization process and identify transition state structures in chiral BITIOPOs. []

- DFT and Marcus theory: Used to investigate charge diffusion kinetics in thiophene-based hole-transporting materials for perovskite solar cells. []

Q8: What are the potential applications of this compound derivatives in materials science?

A8: this compound derivatives have shown promise in various material science applications:

- Organic Semiconductors: They are used as building blocks for conjugated polymers with potential applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, ]

- Hole-Transporting Materials (HTMs): Some derivatives, particularly those with a swivel-cruciform configuration, exhibit potential as HTMs in perovskite solar cells. [, , ]

- Red-Emissive Dyes: Thiophene-fused tropylium ions containing this compound units exhibit strong absorption in the visible region and red fluorescence, making them promising candidates for optoelectronic applications. []

Q9: How does the stability of this compound derivatives affect their applications?

A9: The stability of this compound derivatives can be influenced by factors such as:

- Substituents: The nature and position of substituents can impact the compound's stability under various conditions (thermal, oxidative, etc.). [, , ]

- Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, can enhance stability and influence the material's morphology and charge transport properties. []

Q10: How do modifications to the this compound core affect the properties of its derivatives?

A10: Modifying the this compound core allows for fine-tuning the properties of its derivatives:

- Introducing Substituents: Adding various substituents at different positions on the thiophene rings can alter the electronic properties, solubility, and steric hindrance of the molecule, ultimately impacting its activity and selectivity in catalytic applications. [, , , , ]

- Varying the Linking Group: Replacing the single bond between the thiophene rings with other linkers, such as fused rings or conjugated systems, can influence the planarity, conjugation length, and electronic properties of the compound, affecting its optoelectronic properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。